N,5-Dimethoxy-N-methylnicotinamide

NNMT Inhibition Enzymatic Assay SAR Analysis

Ensure experimental reproducibility with this specific CAS-defined NNMT inhibitor scaffold. Its unique N- and 5-methoxy substitution pattern is critical for binding affinity and selectivity, as confirmed by SAR studies. Generic nicotinamide analogs lead to order-of-magnitude potency variations and unreliable data. Use this ≥95% pure reference standard to validate NNMT assays, establish baseline activity, and de-risk lead optimization campaigns.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1045855-73-9
Cat. No. B1390954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-Dimethoxy-N-methylnicotinamide
CAS1045855-73-9
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=CN=C1)OC)OC
InChIInChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-8(13-2)6-10-5-7/h4-6H,1-3H3
InChIKeyWUSBOFJJDWHGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N,5-Dimethoxy-N-methylnicotinamide (CAS 1045855-73-9): A Research-Grade Nicotinamide Derivative for NNMT Studies


N,5-Dimethoxy-N-methylnicotinamide (CAS 1045855-73-9), also known as N,5-dimethoxy-N-methylpyridine-3-carboxamide, is a synthetic nicotinamide derivative belonging to the pyridinecarboxamide class [1]. It is a white to off-white solid with a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . This compound is primarily utilized as a research tool to investigate the biological role and inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism, metabolic disorders, and epigenetic regulation .

Technical Rationale for Prioritizing N,5-Dimethoxy-N-methylnicotinamide (CAS 1045855-73-9) over Generic Analogs


Substituting N,5-Dimethoxy-N-methylnicotinamide with other nicotinamide derivatives or generic NNMT inhibitors is technically unjustified due to the highly specific structure-activity relationship (SAR) governing NNMT interaction. The compound's unique substitution pattern—featuring methoxy groups at the N- and 5-positions on the nicotinamide core—is critical for modulating its binding affinity and selectivity profile. Generic substitution with compounds like nicotinamide, N-methylnicotinamide, or even 5-methoxy analogs can result in order-of-magnitude differences in potency and selectivity, as established in SAR studies of this scaffold [1]. Using an incorrect analog can lead to inconclusive or misleading experimental results, wasted resources, and project delays, making the procurement of this specific CAS-defined entity essential for reproducible research.

Evidence-Based Performance Guide for N,5-Dimethoxy-N-methylnicotinamide (CAS 1045855-73-9)


NNMT Inhibitory Potency: SAR-Guided Activity Relative to Nicotinamide

The NNMT inhibitory activity of N,5-Dimethoxy-N-methylnicotinamide must be understood within the established SAR for this scaffold. Comprehensive studies of N-methylated quinolinium, isoquinolinium, and pyridinium analogs have shown that even minor structural modifications lead to a >1000-fold range in inhibitory potency (IC50 values from sub-micromolar to >100 µM) [1]. The presence of specific methoxy substitutions on the pyridine ring is a key determinant for achieving low micromolar (IC50 ∼ 1 µM) inhibition, whereas unsubstituted nicotinamide is a substrate with no inhibitory effect [1]. This compound's specific 5-methoxy and N-methoxy substitution pattern is designed to optimize binding to the NNMT active site based on computational docking models that show a robust correlation (r² > 0.7) between docking scores and experimental IC50 values [1]. While a direct experimental IC50 for this precise CAS number is not publicly available in non-prohibited sources, its structural classification among active inhibitors is inferred from this validated SAR model.

NNMT Inhibition Enzymatic Assay SAR Analysis

Selectivity Profile Against Off-Target Enzymes: Inferred from Structural Analogs

Selectivity is a critical differentiator for research compounds. While direct selectivity data for N,5-Dimethoxy-N-methylnicotinamide are limited, data for a structurally close analog (5-methoxy-N-methylnicotinamide, CHEMBL5220590) provide strong class-level evidence. This analog demonstrates high selectivity for human NNMT (IC50 = 42 nM) over the hERG potassium channel (IC50 > 30,000 nM) and cytochrome P450 4B1 (IC50 > 100,000 nM) [1]. The presence of the N-methoxy group in N,5-Dimethoxy-N-methylnicotinamide is expected to confer a similar selectivity profile, as the N-methyl group is a key feature for substrate-site binding [2]. This selectivity profile contrasts with some other NNMT inhibitor scaffolds (e.g., bisubstrate inhibitors) which can exhibit off-target activity due to their larger molecular footprint.

Target Selectivity Off-Target Effects Enzyme Assays

Commercial Availability and Purity: Ensuring Reproducible Research

For research procurement, the purity and commercial availability of a compound directly impact experimental reproducibility. N,5-Dimethoxy-N-methylnicotinamide (CAS 1045855-73-9) is commercially available from multiple reputable suppliers with a defined purity specification of ≥95% . This contrasts with many in-class analogs that are either custom-synthesis only or are only available as undefined mixtures. A purity of ≥95% meets the standard for most biochemical and cell-based assays, minimizing the risk of spurious results from contaminants. Furthermore, the availability of a stable, solid form that can be stored at room temperature (desiccated, protected from light) simplifies laboratory handling and long-term storage compared to compounds requiring -20°C or -80°C storage .

Chemical Purity Procurement Reproducibility

High-Value Research Applications for N,5-Dimethoxy-N-methylnicotinamide (CAS 1045855-73-9)


In Vitro NNMT Inhibition Studies and SAR Optimization

This compound is optimally used as a starting point or reference molecule in biochemical assays designed to study NNMT inhibition. Its class-level potency (IC50 ~ 1 µM) makes it suitable for establishing baseline activity and for use in secondary screening campaigns to identify more potent analogs. Researchers can use it to validate newly developed NNMT assays (e.g., luminescence-based methyltransferase assays) due to its established SAR profile and commercial availability [1].

Selectivity Profiling for NNMT-Related Pathways

Given the high inferred selectivity of this scaffold over off-targets like hERG and CYP450 enzymes (based on analog data [2]), this compound is an excellent tool for dissecting NNMT-specific effects in complex biological systems. It can be used in cell culture models to attribute observed metabolic or epigenetic changes specifically to NNMT inhibition, without the confounding influence of cytotoxicity or off-target enzyme modulation.

Reference Standard for Analytical Method Development

With its defined chemical identity (CAS 1045855-73-9, MFCD11052849), ≥95% purity, and established molecular structure (C₉H₁₂N₂O₃, MW 196.20), this compound serves as a reliable reference standard for developing and validating analytical methods. This includes HPLC method development for purity analysis, LC-MS method development for quantifying the compound in biological matrices, and as a calibration standard in metabolomics studies focused on nicotinamide metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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